![molecular formula C15H14N4O2S2 B2366150 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 851132-37-1](/img/structure/B2366150.png)
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . They could be used in the development of new drugs to combat bacterial infections.
Antimycobacterial Activity
These compounds also exhibit antimycobacterial properties . This suggests potential use in treating diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . They could be used in the treatment of various inflammatory conditions.
Antitumor Activity
These compounds have shown potential in cancer treatment due to their antitumor activity . They could be used in the development of new anticancer drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic properties . This suggests potential use in the treatment of diabetes.
Antioxidant Activity
These compounds also exhibit antioxidant properties . This suggests potential use in combating oxidative stress-related diseases.
Antiviral Activity
Imidazole derivatives have antiviral properties . They could be used in the development of new antiviral drugs.
Antifungal and Antihelmintic Activities
These compounds have been reported to have antifungal and antihelmintic properties . This suggests potential use in the treatment of fungal infections and parasitic worm infestations.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic potential.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-21-12-4-2-3-11(9-12)19-7-5-17-15(19)23-10-13(20)18-14-16-6-8-22-14/h2-9H,10H2,1H3,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYZJATGODZSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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